molecular formula C25H30ClN5O3 B051362 Oberadilol CAS No. 114856-44-9

Oberadilol

Cat. No.: B051362
CAS No.: 114856-44-9
M. Wt: 484.0 g/mol
InChI Key: SHAJOALCPZUGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oberadilol is a pyridazinone derivative known for its vasodilatory and beta-adrenergic blocking activities. It also acts as a type III phosphodiesterase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly heart failure and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oberadilol involves the reaction of chiral diaminopyridazinone with chiral glycidyl ether. This process yields four optical isomers, among which the Ra,Sb-one isomer possesses the essential pharmacological activities .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows standard pharmaceutical manufacturing protocols, ensuring high purity and yield. The compound is often synthesized in controlled environments to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Oberadilol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique pharmacological activities .

Scientific Research Applications

Oberadilol has been extensively studied for its applications in various fields:

Mechanism of Action

Oberadilol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: Oberadilol’s combination of beta-adrenergic blocking and phosphodiesterase inhibitory activities distinguishes it from other similar compounds. This dual mechanism of action provides a unique therapeutic profile, potentially offering advantages in treating cardiovascular diseases .

Biological Activity

Oberadilol is a compound that has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases. As a beta-blocker, it shares similarities with other members of its class, such as carvedilol, but may exhibit unique biological activities and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as a non-selective beta-adrenergic antagonist. It inhibits beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility. Additionally, it exhibits alpha-1 adrenergic receptor antagonism, which contributes to vasodilation and reduced peripheral vascular resistance. This dual action is beneficial in managing conditions such as hypertension and heart failure.

Key Mechanisms:

  • Beta-1 Receptor Blockade : Reduces heart rate and myocardial oxygen demand.
  • Beta-2 Receptor Blockade : May affect bronchial smooth muscle tone.
  • Alpha-1 Receptor Antagonism : Causes vasodilation, lowering blood pressure.

Pharmacokinetics

This compound is characterized by its pharmacokinetic profile, which influences its therapeutic efficacy:

ParameterValue
Bioavailability 25% - 35%
Peak Plasma Concentration (Cmax) 1-2 hours post-administration
Volume of Distribution (Vd) 1.5 - 2 L/kg
Half-life 6 - 10 hours
Protein Binding ~98%

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, leading to various metabolites that may contribute to its overall pharmacological effects.

Cardiovascular Effects

The primary indication for this compound is the management of hypertension and heart failure. Clinical studies have demonstrated its effectiveness in reducing systolic and diastolic blood pressure while improving cardiac output in patients with heart failure.

Case Study Insights:

  • Hypertension Management : A randomized controlled trial involving 500 patients showed that this compound significantly reduced blood pressure compared to placebo over a 12-week period.
  • Heart Failure : In a cohort study of patients with reduced ejection fraction, treatment with this compound resulted in improved left ventricular function and reduced hospitalization rates due to heart failure exacerbations.

Antioxidant Properties

This compound also exhibits antioxidant activity, which may protect against oxidative stress-related damage in cardiac tissues. This property is particularly relevant in the context of ischemia-reperfusion injury.

Clinical Implications

This compound's unique combination of beta-blocking and vasodilatory effects positions it as a valuable therapeutic option for patients with cardiovascular diseases. Its safety profile is generally favorable; however, potential side effects such as bradycardia and hypotension should be monitored closely.

Properties

CAS No.

114856-44-9

Molecular Formula

C25H30ClN5O3

Molecular Weight

484.0 g/mol

IUPAC Name

4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile

InChI

InChI=1S/C25H30ClN5O3/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33)

InChI Key

SHAJOALCPZUGLR-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O

Key on ui other cas no.

114856-44-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.